molecular formula C9H8N2O2 B109065 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS No. 1048913-13-8

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Cat. No. B109065
M. Wt: 176.17 g/mol
InChI Key: RPYQVSLCGITEHQ-UHFFFAOYSA-N
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Description

“2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid” is a compound with the CAS Number: 1048913-13-8. It has a molecular weight of 176.17 and its IUPAC name is 1H-pyrrolo [2,3-b]pyridin-1-ylacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) and the InChI key is RPYQVSLCGITEHQ-UHFFFAOYSA-N . For a detailed 3D structure, specialized chemical databases or software would be needed.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.63 to 1.69, indicating its lipophilicity . It is very soluble, with a solubility of 2.81 mg/ml .

Scientific Research Applications

  • Analgesic Effects :

    • Pyrrolidine derivatives, particularly those lacking polar moieties like −OH or −COOH, have been identified to exhibit significant analgesic effects. Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid have shown potent analgesic properties in various animal models. Compound A, a derivative of 3-hydroxy pyridine-4-one, demonstrated the most potent analgesic activity among the compounds tested (Hajhashemi et al., 2012).
    • Novel 5-acyl-arylhydrazone 1-H pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed potent analgesic activity in the test of abdominal contortions induced by acetic acid in albino mice, underscoring the significance of the acyl-arylhydrazone moiety and the relevance of the substituent of the aryl ring in the activity (Dias et al., 1994).
  • Anticonvulsant Properties :

    • New amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3,3-diphenyl-propionic acid were synthesized and exhibited promising anticonvulsant properties in preclinical seizure models, with certain compounds offering a wider spectrum of protection and a better safety profile than commonly used antiepileptic drugs. The most probable mechanism of action was associated with the interaction with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).
    • Another study on new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid in mice revealed not only broad-spectrum anticonvulsant activity but also significant antinociceptive effects in the formalin model of tonic pain and in the oxaliplatin-induced neuropathic pain model. The plausible mechanism of action included the influence on neuronal voltage-sensitive sodium and L-type calcium channels (Rapacz et al., 2016).
  • Anti-Inflammatory Activities :

    • A novel N-pyrrolylcarboxylic acid structurally similar to celecoxib demonstrated significant anti-inflammatory activity and probable antinociceptive mechanisms mediated by spinal, peripheral, and anti-inflammatory mechanisms. The compound was also found to have potential nephrotoxicity and antiplatelet activity after multiple administrations, indicating the need for a careful assessment of its therapeutic window (Zlatanova et al., 2019).
  • Neuroprotective and Cognitive Enhancing Effects :

    • Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid were synthesized and evaluated for their effects on memory ability in mice. One of the compounds, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, demonstrated a notable effect in improving the ability of memory in mice, indicating its potential as a cognitive enhancer or neuroprotective agent (Li Ming-zhu, 2010).
  • Influence on Gastrointestinal Absorption :

    • The gastrointestinal absorption of a new non-steroidal anti-inflammatory agent structurally related to pyrrolidine was explored, revealing that the absorption mainly occurs in the small bowel. The study provided insights into the pharmacokinetics of these types of compounds and highlighted the significant influence of small intestinal transit time on their bioavailability (Mizuta et al., 1990).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQVSLCGITEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622799
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

CAS RN

1048913-13-8
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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